Lipophilicity-Driven Permeability Advantage
The 4-chlorophenyl ester imparts a higher calculated logP (cLogP ≈ 5.8–6.2) compared with the unsubstituted phenyl ester (cLogP ≈ 5.1–5.5) and the 4-methylphenyl ester (cLogP ≈ 5.5–5.9), based on fragment-based computational predictions for the quinoline-4-carboxylate series . Increased lipophilicity can enhance passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
| Evidence Dimension | Calculated partition coefficient (cLogP) as a predictor of passive permeability |
|---|---|
| Target Compound Data | 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate: cLogP ≈ 5.8–6.2 (in silico fragment method) |
| Comparator Or Baseline | Phenyl 8-methyl-2-phenylquinoline-4-carboxylate (CAS 355826-81-2): cLogP ≈ 5.1–5.5; 4-Methylphenyl ester (CAS 355420-47-2): cLogP ≈ 5.5–5.9 |
| Quantified Difference | ΔcLogP ≈ +0.3 to +1.1 log unit vs. non-halogenated analogs |
| Conditions | In silico estimation using fragment-based methods (ALOGPS, XLogP3); no experimental logP data available for these specific compounds |
Why This Matters
A logP increase of 0.3–1.1 units can correspond to a 2–12-fold increase in membrane partitioning, which is decisive when selecting compounds for phenotypic screening campaigns where intracellular concentration is critical.
